Deferitrin (4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methylthiazole-4(S)-carboxylic acid), also known as GT56-252, is a synthetic, orally active iron chelator derived from desferrithiocin. [, , , ] It belongs to the class of hexadentate iron chelators, meaning it can bind to iron with six points of attachment. [, ] This strong binding affinity allows Deferitrin to efficiently remove excess iron from the body. [, , ]
Deferitrin has been investigated for its potential in treating chronic iron overload conditions, particularly those resulting from transfusion therapy, such as beta-thalassemia. [, , , ] Its development aimed to address the limitations of existing iron chelation therapies, offering an orally available alternative with potentially improved efficacy and reduced toxicity. [, , ]
Despite initial promise, the development of Deferitrin appears to have been halted due to safety concerns related to renal toxicity observed in a Phase I/II clinical trial. [] Future research directions might involve:
The synthesis of deferitrin involves several key steps and methods that utilize a bis-2-(2-hydroxy-phenyl)-thiazole-4-carboxamide scaffold. Initial studies focused on modifying existing desferrithiocin analogs to enhance their iron-chelating properties while reducing nephrotoxicity. The synthetic route typically includes:
Technical details indicate that the synthesis can yield deferitrin in significant quantities with a high degree of purity, making it suitable for further biological evaluation .
The molecular structure of deferitrin is characterized by its thiazole core and multiple functional groups that facilitate iron binding. Key structural features include:
Structural data can be derived from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which reveal detailed information about the spatial arrangement of atoms within the molecule .
Deferitrin primarily undergoes coordination reactions with ferric ions (Fe^{3+}), forming stable complexes. The reaction mechanism can be summarized as follows:
The technical details surrounding these reactions involve evaluating binding affinities through spectroscopic methods and assessing stability constants in various pH environments .
The mechanism of action for deferitrin involves several steps:
Data from pharmacokinetic studies indicate that deferitrin's absorption and distribution are optimized for effective chelation therapy, although renal safety remains a concern .
Deferitrin exhibits several notable physical and chemical properties:
Relevant data from studies highlight its melting point, solubility profiles, and stability assessments under various conditions .
Deferitrin has significant scientific applications primarily in treating conditions associated with iron overload:
Ongoing clinical trials continue to evaluate its efficacy and safety profile compared to existing treatments such as desferrioxamine and deferasirox .
Deferitrin (GT-56-252; CAS 239101-33-8) is a synthetic tridentate iron chelator structurally derived from the natural bacterial siderophore desferrithiocin. Its systematic name is (4S)-2-(2,4-dihydroxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, with the molecular formula C₁₁H₁₁NO₄S and a molecular weight of 253.27 g/mol [1] [6]. The molecule features three key functional groups that enable high-affinity iron coordination:
As a tridentate ligand, Deferitrin coordinates Fe³⁺ ions through its phenolate oxygen, thiazoline nitrogen, and carboxylate oxygen atoms, forming an octahedral complex with 1:3 stoichiometry (Fe:deferitrin) under physiological conditions [3] [6]. The (S)-enantiomer exhibits superior iron-binding kinetics compared to the (R)-form due to stereoselective interactions with biological targets [6]. Quantum mechanical studies reveal an iron-binding constant (log β₃) of 30.2, reflecting its ability to compete effectively with transferrin for Fe³⁺ ions [3] [8].
Table 1: Atomic Coordination in Deferitrin-Fe³⁺ Complex
Iron Coordination Site | Donor Atom | Bond Length (Å) |
---|---|---|
Primary site | Phenolate O | 1.87 |
Secondary site | Thiazoline N | 2.01 |
Tertiary site | Carboxylate O | 1.93 |
The synthesis of Deferitrin employs a chiral pool approach starting from L-cysteine to preserve the critical (S)-configuration [6]:
Key optimizations address historical nephrotoxicity issues:
Table 2: Synthetic Optimization Impact
Parameter | Initial Process | Optimized Process |
---|---|---|
Overall Yield | 42% | 68% |
Purity | 91% | 99.32% |
Nephrotoxic Impurities | 8.2% | <0.5% |
Solubility Profile:
Stability Characteristics:
Reactivity Insights:
Table 3: Physicochemical Properties Summary
Property | Value | Method |
---|---|---|
logP | 1.6 | ALOGPS |
Water Solubility | 0.876 mg/mL | ALOGPS |
pKa (acidic) | 3.17 | Spectrophotometric |
pKa (phenolic) | 8.9, 10.2 | Potentiometric titration |
Fe³⁺ Binding Constant (Ka) | (1.27 ± 0.05) × 10¹⁹ M⁻³ | CE-Frontal Analysis [3] |
Mass Spectrometry:
NMR Fingerprints (DMSO-d₆):
Chromatographic Behavior:
X-ray Crystallography:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7